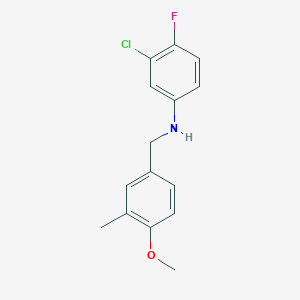
2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline, also known as DCTA, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a synthetic compound that belongs to the family of anilines and is widely used in the field of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells by disrupting the DNA replication process. It is also believed to have antifungal and antibacterial properties.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to have antifungal, antibacterial, and antitumor properties. It has also been shown to have a significant effect on the immune system, particularly on the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline is its versatility. It can be used in a wide range of experiments, including organic synthesis, drug discovery, and cancer research. However, one of the major limitations of this compound is its toxicity. It is highly toxic and can cause severe health problems if not handled properly.
Orientations Futures
There are several future directions in the field of 2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline research. One of the major areas of research is the development of new drugs based on this compound. Researchers are also exploring the use of this compound in the treatment of various diseases, including cancer and fungal infections. Additionally, there is a growing interest in the use of this compound as a tool for studying the immune system and its role in disease.
Méthodes De Synthèse
The synthesis of 2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline involves the reaction of 3,4-dichlorophenol and 2-amino-5-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism to form the final product, this compound.
Applications De Recherche Scientifique
2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline has been extensively used in scientific research due to its unique properties. It is widely used as a precursor in the synthesis of various organic compounds. It is also used as a building block in the synthesis of various drugs, including antifungal agents, antitumor agents, and antibacterial agents.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2F3NO/c14-9-3-2-8(6-10(9)15)20-12-4-1-7(5-11(12)19)13(16,17)18/h1-6H,19H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGKKVPIQYHJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)OC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-{[(4-ethoxyphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5788509.png)
![methyl 3-[(3-methoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5788516.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5788520.png)
![3-[(4-chlorobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5788527.png)
![N~1~-(3-methoxyphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5788532.png)
![4-[2-(8-quinolinyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5788537.png)

![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5788554.png)